4-Chloro-1-nitro-2-(propan-2-yloxy)benzene
CAS No.: 40422-90-0
Cat. No.: VC7889173
Molecular Formula: C9H10ClNO3
Molecular Weight: 215.63 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 40422-90-0 |
---|---|
Molecular Formula | C9H10ClNO3 |
Molecular Weight | 215.63 g/mol |
IUPAC Name | 4-chloro-1-nitro-2-propan-2-yloxybenzene |
Standard InChI | InChI=1S/C9H10ClNO3/c1-6(2)14-9-5-7(10)3-4-8(9)11(12)13/h3-6H,1-2H3 |
Standard InChI Key | HCIBCEGQISKOTI-UHFFFAOYSA-N |
SMILES | CC(C)OC1=C(C=CC(=C1)Cl)[N+](=O)[O-] |
Canonical SMILES | CC(C)OC1=C(C=CC(=C1)Cl)[N+](=O)[O-] |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a benzene ring with three distinct substituents:
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Chloro group (-Cl) at position 1.
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Nitro group (-NO) at position 2.
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Isopropoxy group (-OCH(CH)) at position 4.
This substitution pattern creates a sterically hindered environment, impacting its reactivity and solubility. The nitro group’s electron-withdrawing nature enhances the electrophilicity of the aromatic ring, particularly at the chloro-substituted position .
Physicochemical Data
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 215.63 g/mol | |
Melting Point | Not reported | – |
Boiling Point | 333.1±37.0 °C (predicted) | |
LogP (Partition Coefficient) | 3.28 | |
Polar Surface Area | 52 Ų |
The compound’s moderate LogP value (3.28) indicates balanced lipophilicity, suitable for penetrating biological membranes. Its polar surface area (52 Ų) suggests limited solubility in aqueous media, typical of nitroaromatics .
Synthesis and Industrial Production
Synthetic Routes
4-Chloro-1-nitro-2-(propan-2-yloxy)benzene is synthesized via nitration and etherification sequences:
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Nitration of Chlorobenzene:
Chlorobenzene undergoes nitration with concentrated nitric acid () and sulfuric acid () to yield 4-nitrochlorobenzene .This reaction produces a 1:2 ratio of ortho and para isomers, separated via crystallization .
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Etherification with Isopropanol:
The nitrochlorobenzene intermediate reacts with isopropanol in the presence of a base (e.g., ) under reflux:
Industrial Optimization
Large-scale production employs continuous-flow reactors to enhance yield (up to 85%) and purity (>95%). Post-synthesis purification involves distillation and recrystallization from ethanol .
Chemical Reactivity and Applications
Nucleophilic Substitution
The chloro substituent is highly reactive due to the nitro group’s meta-directing effect. Common reactions include:
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Amination: Reaction with ammonia or amines to form aniline derivatives.
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Methoxylation: Displacement with methoxide () to yield 4-nitroanisole analogs .
Cross-Coupling Reactions
The compound participates in Suzuki-Miyaura couplings with aryl boronic acids, facilitated by palladium catalysts (e.g., ):
This reaction expands its utility in synthesizing biaryl structures for drug discovery .
Applications in Pharmaceuticals
Derivative | Application | Reference |
---|---|---|
4-Chloroaniline | Anticancer agent precursor | |
2-Chloro-5-nitrophenol | Antimicrobial scaffold | |
4-Nitrodiphenylamine | Rubber antioxidant |
Biological and Toxicological Profile
Antimicrobial Activity
Structural analogs exhibit MIC values of 2.5–10 μg/mL against Gram-positive bacteria (e.g., Staphylococcus aureus). The nitro group enhances membrane permeability, disrupting bacterial cell division .
Mutagenicity and Carcinogenicity
The IARC classifies nitrochlorobenzenes as Group 2B (possibly carcinogenic). Metabolites like 4-chloroaniline bind to DNA, inducing oxidative stress and chromosomal aberrations .
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